molecular formula C12H14N2O2S B2580630 Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 1176774-49-4

Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B2580630
CAS No.: 1176774-49-4
M. Wt: 250.32
InChI Key: KEEFREOTCHZGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields due to their diverse biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide (CO₂) as raw materials . These reactions are often carried out under reflux conditions with the use of bases such as potassium carbonate (K₂CO₃) or triethylamine (TEA) in solvents like chloroform .

Industrial Production Methods

Industrial production of benzothiazole derivatives may involve one-pot multicomponent reactions, microwave irradiation, or molecular hybridization techniques to enhance yield and efficiency . These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzothiazole derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate stands out due to its unique combination of a butan-2-yl group and a benzothiazole ring, which imparts distinct biological activities and pharmacological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-7(2)16-11(15)8-4-5-9-10(6-8)17-12(13)14-9/h4-7H,3H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEFREOTCHZGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.